molecular formula C11H21NO2 B1435148 Tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate CAS No. 2092461-56-6

Tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate

Cat. No. B1435148
CAS RN: 2092461-56-6
M. Wt: 199.29 g/mol
InChI Key: HBEXWSRVKOEVLO-UHFFFAOYSA-N
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Description

Tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate is a chemical compound with the molecular formula C11H21NO2 . It has a molecular weight of 199.29 g/mol .


Molecular Structure Analysis

The molecular structure of Tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate is defined by its molecular formula, C11H21NO2 . For a more detailed analysis, techniques such as NMR, HPLC, LC-MS, and UPLC can be used .


Physical And Chemical Properties Analysis

Tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate has a molecular weight of 199.29 g/mol . Detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Chiral Auxiliary Applications

One study detailed the synthesis and applications of a related chiral auxiliary, illustrating its utility in dipeptide synthesis and the preparation of enantiomerically pure compounds through benzylation and Michael addition reactions. This highlights the compound's role in synthesizing biologically active molecules with high enantiomeric ratios, showcasing its importance in stereochemical control in organic synthesis (Studer, Hintermann, & Seebach, 1995).

Synthesis of Complex Molecules

Research has shown the utility of tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate derivatives in the Diels-Alder reaction, contributing to the synthesis of complex molecular structures. This work emphasizes its versatility in creating novel compounds, particularly in constructing cyclic compounds with potential applications in drug development and material science (Padwa, Brodney, & Lynch, 2003).

Stereoselective Synthesis

Another application involves the stereoselective synthesis of key intermediates for pharmaceuticals, demonstrating the compound's critical role in accessing various stereochemical configurations of cyclohexane derivatives. This stereoselective approach is essential for the synthesis of factor Xa inhibitors, underlining its importance in medicinal chemistry (Wang, Ma, Reddy, & Hu, 2017).

Pharmaceutical Intermediates

The compound has been used to synthesize intermediates for omisertinib (AZD9291), a notable example of its application in pharmaceutical synthesis. This demonstrates its role in creating biologically active compounds and highlights the importance of such intermediates in the development of cancer treatments (Zhao, Guo, Lan, & Xu, 2017).

Structural and Molecular Studies

Research on the molecular structure of derivatives has provided insight into their chemical behavior and interaction patterns. This includes studies on crystallization and molecular packing, which are crucial for understanding the physical properties and reactivity of these compounds (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Future Directions

The future directions of research involving Tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate are not specified in the available resources. Given the unique properties of tert-butyl compounds, they may have potential applications in various fields of chemistry and biology .

properties

IUPAC Name

tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-9(2,3)14-8(13)11(12)6-10(4,5)7-11/h6-7,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEXWSRVKOEVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate

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